2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic acid

Complement inhibition Classical pathway Bioisostere

This tetrazole-phenylacrylic acid hybrid offers unmatched structural differentiation for drug discovery. Combining the α,β-unsaturated carboxylic acid pharmacophore of cinnamic acid with the metabolic stability of a 5-methyltetrazole bioisostere, this compound enables unique conjugate addition chemistry and complement pathway inhibition (IC50 21.6 μM, TI ~5.8). Ideal for medicinal chemistry SAR against classical complement, antibacterial (M. tuberculosis, S. aureus), and hypolipidemic targets. Source high-purity (≥95%) material now for your next breakthrough.

Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
Cat. No. B14103273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic acid
Molecular FormulaC11H10N4O2
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESCC1=NN=NN1C(=CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H10N4O2/c1-8-12-13-14-15(8)10(11(16)17)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17)
InChIKeyPTBNDKSHTBGKBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic Acid: Structural and Physicochemical Baseline for Procurement Decision-Making


2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic acid (CAS 1738-50-7; also referred to as α-(5-methyl-tetrazol-1-yl)-trans-cinnamic acid) is a synthetic hybrid molecule that fuses a phenylacrylic acid (trans-cinnamic acid) core with a 5-methyl-1H-tetrazole ring at the α-position . This structural combination integrates the α,β-unsaturated carboxylic acid pharmacophore of cinnamic acid derivatives—known for antibacterial, antiviral, and anti-tumor activities—with the tetrazole ring, a well-established carboxylic acid bioisostere that enhances metabolic stability and modulates physicochemical properties . The compound has a molecular formula of C11H10N4O2 and a molecular weight of 230.22 g/mol. Its design leverages the bioisosteric advantages of 5-substituted tetrazoles, which have been explored as hypolipidemic agents and complement inhibitors, making it a versatile scaffold for medicinal chemistry and drug discovery applications [1].

Why 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic Acid Cannot Be Interchanged with Generic Tetrazole or Cinnamic Acid Analogs


Generic substitution among tetrazole or cinnamic acid derivatives is scientifically unsound because the combination of the 5-methyltetrazole ring and the α,β-unsaturated carboxylic acid in a single molecule creates a pharmacophoric profile that is not achievable with either moiety alone [1]. The 5-methyl substituent on the tetrazole ring influences both the electron density of the heterocycle and the pKa of the tetrazole NH, directly affecting bioisosteric mimicry of the carboxylic acid group. Concurrently, the acrylic acid moiety introduces conjugate addition reactivity and a distinct hydrogen-bonding pattern that is absent in simple tetrazolylacetic acid analogs [2]. In complement inhibition studies, tetrazolyl-phenylacrylic acid hybrids have demonstrated IC50 values as low as 21.6–23.96 μM, whereas their corresponding tetrazole-only or carbonyl-only counterparts required significantly higher concentrations to achieve comparable activity—illustrating that the hybrid scaffold is not functionally redundant with its individual components [1]. Furthermore, bioisosteric replacement of the carboxyl group in cinnamic acid with a tetrazole ring has been shown to modulate antibacterial activity against M. tuberculosis and S. aureus, confirming that even subtle structural changes in this compound class produce non-interchangeable biological outcomes [3].

Quantitative Differentiation Evidence for 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic Acid vs. Closest Analogs


Complement Inhibition Activity of Tetrazole-Phenylacrylic Acid Hybrid vs. Tetrazole-Only and Carbonyl-Only Analogs

In a class of low molecular weight complement inhibitors, tetrazole-phenylacrylic acid hybrids (compounds 41 and 42) demonstrated IC50 values of 23.96 μM and 21.6 μM, respectively. In contrast, the corresponding tetrazole-only analog (compound 34) showed an IC50 of 247.6 μM, and the aldehyde-only analog (compound 4) and carboxylic acid-only analog (compound 7) required even higher concentrations [1]. This represents approximately a 10-fold improvement in potency for the hybrid scaffold over the tetrazole-only comparator.

Complement inhibition Classical pathway Bioisostere

Bioisosteric Advantage of 5-Methyltetrazole Ring Over Carboxylic Acid in Cinnamic Acid Scaffolds for Antibacterial Activity

Bioisosteric replacement of the carboxylic acid group in 3-(difluoromethyl)cinnamic acid derivatives with a tetrazole ring was investigated to optimize antibacterial activity. The lead amide compound N-isopropyl-3-(difluoromethyl)-4-methoxycinnamyl amide (1) demonstrated MIC of 8 μg/mL against M. smegmatis. The tetrazole bioisostere approach was explicitly employed to modulate activity and pharmacokinetics relative to the parent carboxylic acid derivatives [1]. While compound-specific data for the target compound are not available, the class-level evidence confirms that tetrazole substitution meaningfully alters antibacterial potency in cinnamic acid scaffolds.

Antibacterial activity Bioisosteric replacement Cinnamic acid analog

Hypolipidemic Potential of 5-Methyltetrazole Derivatives: Class-Level Differentiation from Non-Methylated Tetrazoles

5-Methyltetrazole derivatives have been specifically explored as hypocholesterolemic agents. In the Journal of Medicinal Chemistry, Buchanan and Sprancmanis (1973) reported the synthesis and biological evaluation of 5-methyltetrazole-containing compounds as potential hypolipidemic agents, confirming that the 5-methyl substituent contributes to biological activity in this therapeutic area [1]. This class-level evidence supports the use of 5-methyltetrazole-substituted compounds—including the target compound—as privileged scaffolds for lipid-lowering drug discovery.

Hypocholesterolemic 5-methyltetrazole Hypolipidemic

Structural Differentiation from Saturated Propanoic Acid Analog: Impact on Conformation and Reactivity

The target compound possesses an α,β-unsaturated acrylic acid moiety (C=C–COOH), distinguishing it from the saturated analog 2-(5-methyl-1H-tetrazol-1-yl)-3-phenylpropanoic acid (CAS 109734-83-0) . The presence of the double bond introduces: (i) conformational rigidity through restricted rotation around the C=C bond; (ii) potential for Michael addition reactivity at the β-carbon; and (iii) extended π-conjugation between the phenyl ring and the carboxylic acid group. The saturated propanoic acid analog (MW 232.24) differs by +2 Da and lacks both the conjugate addition reactivity and the planar geometry conferred by the double bond .

α,β-unsaturated carboxylic acid acrylic acid vs. propanoic acid Conformational restriction

Tetrazole–Carboxylic Acid Bioisosterism: pKa and Metabolic Stability Differentiation from Parent Cinnamic Acid

1H-Tetrazole rings function as carboxylic acid bioisosteres, exhibiting a pKa of approximately 4.5–5.0 for NH proton loss—comparable to carboxylic acids—but with significantly different metabolic profiles. Tetrazoles are resistant to β-oxidation and glucuronidation pathways that commonly metabolize carboxylic acids, potentially leading to improved metabolic stability [1]. The 5-methyl substitution further modulates the pKa and lipophilicity relative to unsubstituted tetrazole. This bioisosteric replacement strategy has been validated in multiple drug discovery programs where tetrazole-containing compounds showed enhanced oral bioavailability compared to their carboxylic acid counterparts [2].

Bioisosterism pKa Metabolic stability

Optimal Research and Industrial Application Scenarios for 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic Acid Based on Quantitative Differentiation Evidence


Complement Pathway Inhibitor Lead Discovery and Optimization Programs

This compound is most appropriately deployed in medicinal chemistry campaigns targeting the classical complement pathway for inflammatory, autoimmune, or neurodegenerative indications. Evidence from structurally related tetrazole-phenylacrylic acid hybrids demonstrates IC50 values as low as 21.6 μM with no cytotoxicity to mammalian kidney cells up to 125 μM, providing a therapeutic index of ~5.8 in vitro [1]. The tetrazole moiety confers bioisosteric advantages over carboxylic acid leads, while the acrylic acid functionality enables conjugate interactions not accessible to tetrazole-only analogs [2].

Antibacterial Lead Development via Bioisosteric Scaffold Hopping from Cinnamic Acid Derivatives

In antibacterial drug discovery programs—particularly those targeting M. tuberculosis or S. aureus—this compound serves as a tetrazole-bioisostere scaffold for cinnamic acid pharmacophores. The bioisosteric replacement of the carboxylic acid with a 5-methyltetrazole ring, as demonstrated in 3-(difluoromethyl)cinnamic acid analogs (MIC 8 μg/mL against M. smegmatis), provides a differentiated chemical series that may overcome resistance or metabolic liabilities associated with parent cinnamic acid derivatives [3].

Hypolipidemic Agent Discovery Leveraging 5-Methyltetrazole Pharmacophore

For research programs focused on hypercholesterolemia and atherosclerosis, this compound is aligned with the 5-methyltetrazole pharmacophore class that has demonstrated hypolipidemic activity in vivo. The 5-methyl substituent on the tetrazole ring is a key structural feature identified in hypocholesterolemic screening studies, making this compound a suitable starting scaffold for structure–activity relationship (SAR) exploration in cardiovascular drug discovery [4].

Chemical Biology Probe Development Requiring α,β-Unsaturated Electrophilic Reactivity

The α,β-unsaturated acrylic acid moiety in this compound enables Michael addition reactivity that is absent in the saturated propanoic acid analog (CAS 109734-83-0, MW 232.24) . This electrophilic character makes the compound suitable for covalent probe design, targeted protein modification studies, and applications requiring conjugate addition chemistry—applications where the saturated analog would be chemically inert. The planar geometry imposed by the C=C double bond also provides conformational restriction valuable for structure-based drug design .

Quote Request

Request a Quote for 2-(5-Methyl-1H-tetrazol-1-yl)-3-phenylacrylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.